

# Benzyl Isothiocyanate-d7 synthesis and purification

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## Compound of Interest

Compound Name: *Benzyl Isothiocyanate-d7*

Cat. No.: *B565639*

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An In-depth Technical Guide to the Synthesis and Purification of **Benzyl Isothiocyanate-d7**

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. **Benzyl Isothiocyanate-d7** (BITC-d7), the deuterated analog of a naturally occurring antimicrobial and anticancer agent, serves as a valuable tool in such research.<sup>[1][2]</sup> This document provides a comprehensive overview of the synthesis and purification of **Benzyl Isothiocyanate-d7**, based on established methods for its non-deuterated counterpart.

## Compound Data Summary

Quantitative data for **Benzyl Isothiocyanate-d7** is summarized below. This information is compiled from various chemical suppliers and databases.<sup>[2][3][4]</sup>

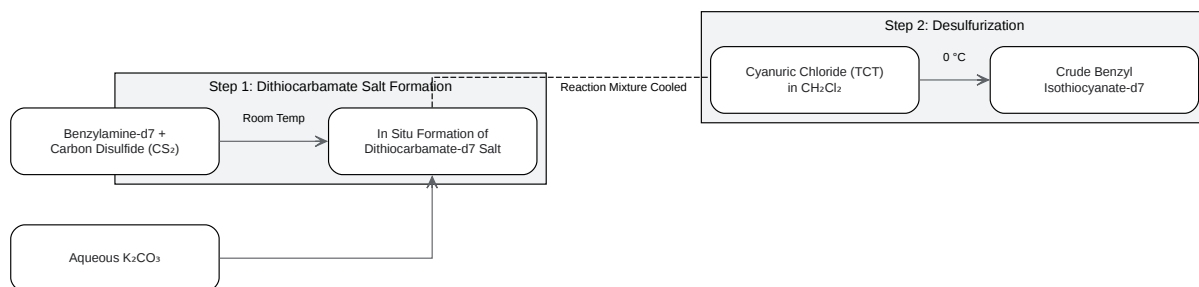
Property	Value	Reference(s)
Chemical Name	1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene	[3]
CAS Number	1246818-63-2	[2][4]
Molecular Formula	C <sub>8</sub> D <sub>7</sub> NS	[4]
Molecular Weight	156.26 g/mol	[3][4]
Synonyms	(Isothiocyanatomethyl)benzene-d <sub>7</sub> , (Benzyl-d <sub>7</sub> ) Mustard Oil	[4]

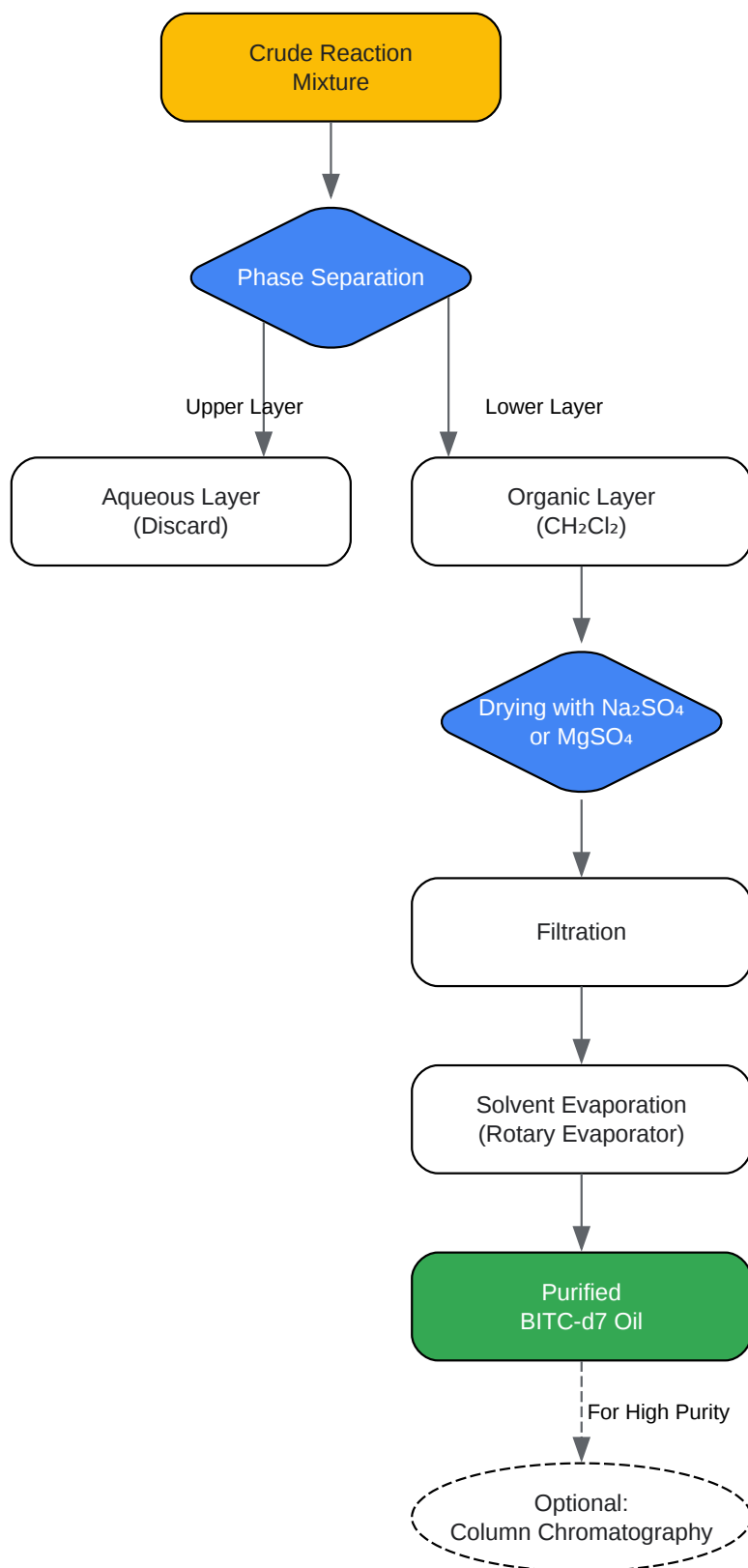
## Synthesis of Benzyl Isothiocyanate-d<sub>7</sub>

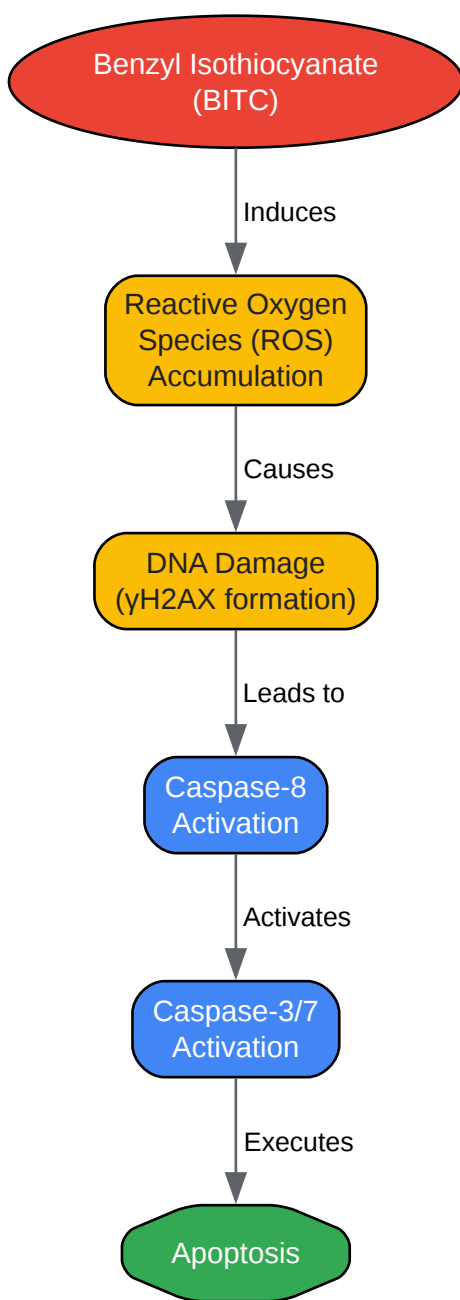
The synthesis of **Benzyl Isothiocyanate-d<sub>7</sub>** can be effectively achieved by adapting well-established, one-pot protocols for the synthesis of alkyl and aryl isothiocyanates from primary amines.[5][6] The core of this process involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt in situ, which is then desulfurized to yield the isothiocyanate.

To synthesize the deuterated analog, the required starting material is Benzylamine-d<sub>7</sub>. The following protocol is adapted from a general method utilizing cyanuric chloride (TCT) as the desulfurylation agent.[5]

## Synthesis Workflow Diagram







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